molecular formula C10H22N2O6S2 B1583367 1,4-Piperazinedipropanesulfonic acid CAS No. 5625-56-9

1,4-Piperazinedipropanesulfonic acid

Cat. No. B1583367
CAS RN: 5625-56-9
M. Wt: 330.4 g/mol
InChI Key: PDLPTSJWDUCMKS-UHFFFAOYSA-N
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Description

1,4-Piperazinedipropanesulfonic acid, also known as PIPPS, is a compound with the CAS Number 5625-56-9 . It has a molecular weight of 330.43 and is commonly used in scientific experiments. It is a non-metal complexing, zwitterionic buffer with mixed-mode dissociation constants of pKa1 = 3.73 and pKa2 = 7.96 (100 mM, 25°C) .


Molecular Structure Analysis

The InChI code for 1,4-Piperazinedipropanesulfonic acid is 1S/C10H22N2O6S2/c13-19(14,15)9-1-3-11-5-7-12(8-6-11)4-2-10-20(16,17)18/h1-10H2,(H,13,14,15)(H,16,17,18) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

1,4-Piperazinedipropanesulfonic acid has a molecular weight of 330.43 . It is a non-metal complexing, zwitterionic buffer with mixed-mode dissociation constants of pKa1 = 3.73 and pKa2 = 7.96 (100 mM, 25°C) . More specific physical and chemical properties are not available from the search results.

Scientific Research Applications

Biochemical Research Buffering Agent

PIPPS is widely recognized as a buffering agent in biochemical and biological research. It is part of the “Good’s Buffers” group, which are zwitterionic compounds known for their minimal interference with biochemical processes . PIPPS is particularly valued for its non-metal complexing ability and its inertness at wavelengths longer than 240 nm, making it suitable for UV-sensitive experiments .

Drug Discovery and Medicinal Chemistry

The piperazine moiety, which is a core component of PIPPS, is the third most common nitrogen heterocycle in drug discovery. Piperazine structures are prevalent in pharmacological agents with a wide range of properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant effects. The presence of nitrogen atoms in piperazines allows for hydrogen bond formation, which improves water solubility and bioavailability of drug candidates .

C–H Functionalization in Organic Synthesis

Recent advances in organic synthesis have highlighted the role of piperazines, like PIPPS, in C–H functionalization. This process is crucial for creating structurally diverse molecules, which is a key step in the development of new pharmaceuticals. The functionalization of the carbon atoms of the piperazine ring allows for the introduction of various substituents, enhancing the molecule’s pharmacological profile .

Biological Laboratory pH Control

In biological laboratories, maintaining the pH within a specific range is crucial for the stability and activity of biomolecules. PIPPS serves as an excellent pH buffer for such purposes, ensuring that the pH remains stable during experiments, which is essential for reproducible results .

Electrophoresis and Chromatography

PIPPS is used in electrophoresis and chromatography as a buffer component. Its buffering capacity helps maintain a consistent pH, which is vital for the separation of molecules based on their charge and size. This application is particularly important in the analysis of proteins, nucleic acids, and other biomolecules .

Cell Culture Media

PIPPS can be utilized in cell culture media to provide a stable ionic environment for cells. This stability is necessary for cell growth and differentiation, and PIPPS’s buffering capacity helps maintain the media’s pH, which is critical for optimal cell health and function .

Enzyme Reaction Studies

Enzyme kinetics and reaction studies often require a stable pH to accurately measure enzyme activity. PIPPS is used in these studies to buffer the reaction mixture, ensuring that the pH does not fluctuate and affect the enzyme’s performance .

Spectroscopic Studies

In spectroscopic studies, especially those involving UV/VIS spectroscopy, PIPPS is used as a buffer that does not interfere with the measurement at specific wavelengths. This non-interference is crucial for obtaining accurate and reliable spectroscopic data .

Safety And Hazards

1,4-Piperazinedipropanesulfonic acid is intended for R&D use only and not for medicinal, household, or other uses . More specific safety and hazard information is not available from the search results.

properties

IUPAC Name

3-[4-(3-sulfopropyl)piperazin-1-yl]propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O6S2/c13-19(14,15)9-1-3-11-5-7-12(8-6-11)4-2-10-20(16,17)18/h1-10H2,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLPTSJWDUCMKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCS(=O)(=O)O)CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063966
Record name 1,4-Piperazinedipropanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3063966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Piperazinedipropanesulfonic acid

CAS RN

5625-56-9
Record name 1,4-Piperazinedipropanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5625-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperazinedipropanesulfonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinedipropanesulfonic acid
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Record name 1,4-Piperazinedipropanesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine-1,4-dipropanesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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